An In-depth Technical Guide to Methylphosphinic Acid: Chemical Formula, Structure, and Synthesis
An In-depth Technical Guide to Methylphosphinic Acid: Chemical Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid is the simplest organophosphorus compound containing a phosphorus-carbon bond and a phosphorus-hydrogen bond. Its unique structure, featuring a chiral phosphorus center, makes it a molecule of significant interest in the fields of coordination chemistry, catalysis, and as a precursor for the synthesis of more complex organophosphorus compounds, including those with potential applications in drug development. This technical guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of methylphosphinic acid, intended for researchers and professionals in the chemical sciences.
Chemical Formula and Structure
The chemical formula for methylphosphinic acid is CH₅O₂P .[1] Its structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methyl group, a hydroxyl group, and a hydrogen atom. This arrangement results in a tetrahedral geometry around the phosphorus atom.
The presence of four different substituents on the phosphorus atom (a methyl group, a hydroxyl group, a hydrogen atom, and a doubly bonded oxygen atom) renders it a chiral center. Therefore, methylphosphinic acid can exist as a pair of enantiomers.
It is crucial to distinguish methylphosphinic acid from the closely related methylphosphonic acid. While often confused, they are distinct compounds with different chemical formulas and structures. Methylphosphonic acid has the chemical formula CH₅O₃P and contains two hydroxyl groups attached to the phosphorus atom, lacking the direct P-H bond characteristic of methylphosphinic acid.[2]
dot graph Methylphosphinic_Acid_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Central Phosphorus Atom P [label="P", pos="0,0!", fontsize=14, fontcolor="#EA4335"];
// Atoms bonded to Phosphorus O1 [label="O", pos="-1,1!", fontcolor="#EA4335"]; O2 [label="O", pos="1,1!", fontcolor="#EA4335"]; C1 [label="C", pos="0,-1.2!", fontcolor="#202124"]; H_P [label="H", pos="1.2,-0.5!", fontcolor="#202124"];
// Hydrogens bonded to Carbon and Oxygen H1_C1 [label="H", pos="-0.5,-2!", fontcolor="#202124"]; H2_C1 [label="H", pos="0.5,-2!", fontcolor="#202124"]; H3_C1 [label="H", pos="0,-2.5!", fontcolor="#202124"]; H_O2 [label="H", pos="1.5,1.5!", fontcolor="#202124"];
// Bonds edge [len=1.2]; P -- O1 [label=" ", style=double, color="#34A853"]; P -- O2 [label=" ", color="#34A853"]; P -- C1 [label=" ", color="#34A853"]; P -- H_P [label=" ", color="#34A853"]; C1 -- H1_C1 [label=" ", color="#4285F4"]; C1 -- H2_C1 [label=" ", color="#4285F4"]; C1 -- H3_C1 [label=" ", color="#4285F4"]; O2 -- H_O2 [label=" ", color="#4285F4"]; } Caption: 2D structure of methylphosphinic acid.
Physicochemical Properties
Methylphosphinic acid is a white solid at room temperature. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | CH₅O₂P | [1] |
| Molar Mass | 80.02 g/mol | |
| CAS Number | 4206-94-4 | |
| Appearance | White solid | |
| Melting Point | 89-91 °C | |
| pKa | ~3.0 |
Spectroscopic Data
The structural characterization of methylphosphinic acid is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methylphosphinic acid in D₂O typically shows a doublet for the methyl protons due to coupling with the phosphorus atom. The proton directly attached to the phosphorus atom also appears as a doublet due to coupling with the phosphorus atom, with a characteristically large coupling constant.
| Protons | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| CH₃ | ~1.5 | Doublet | ²J(P,H) ≈ 16 |
| P-H | ~7.0 | Doublet | ¹J(P,H) ≈ 550 |
³¹P NMR Spectroscopy
The ³¹P NMR spectrum of methylphosphinic acid provides valuable information about the chemical environment of the phosphorus atom. It typically exhibits a multiplet due to coupling with the directly attached proton and the methyl protons.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ³¹P | ~25-30 | Doublet of quartets |
FT-IR Spectroscopy
The FT-IR spectrum of methylphosphinic acid displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~2900-3100 | C-H stretching |
| ~2300-2400 | P-H stretching |
| ~1200-1300 | P=O stretching |
| ~1000-1100 | P-O-H bending and C-P stretching |
| ~900-1000 | P-OH stretching |
Experimental Protocols
The synthesis of methylphosphinic acid can be achieved through the hydrolysis of its precursors, such as dimethyl methylphosphonate (B1257008) or methyldichlorophosphine (B1584959).
Synthesis via Hydrolysis of Dimethyl Methylphosphonate
This method involves the acid-catalyzed hydrolysis of dimethyl methylphosphonate.
Materials:
-
Dimethyl methylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine dimethyl methylphosphonate and a 6 M solution of hydrochloric acid. A typical molar ratio is 1:10 (dimethyl methylphosphonate to HCl).[3]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[3]
-
Maintain the reflux for a period of 4 to 6 hours to ensure complete hydrolysis.[3]
-
After cooling the reaction mixture to room temperature, remove the excess water and hydrochloric acid under reduced pressure using a rotary evaporator.
-
The resulting crude methylphosphinic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water.
Synthesis via Hydrolysis of Methyldichlorophosphine
This method involves the controlled hydrolysis of methyldichlorophosphine. Caution: Methyldichlorophosphine is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Methyldichlorophosphine
-
Distilled water
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
Procedure:
-
Place a measured amount of distilled water in a round-bottom flask and cool it in an ice bath.
-
Slowly add methyldichlorophosphine dropwise to the cold water with vigorous stirring. The reaction is exothermic and generates hydrogen chloride gas, which should be vented appropriately.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the water and dissolved hydrogen chloride under reduced pressure to obtain crude methylphosphinic acid.
-
Purification can be achieved by recrystallization as described in the previous method.
Conclusion
This technical guide has provided a detailed overview of methylphosphinic acid, covering its chemical formula, structure, key physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis via the hydrolysis of common precursors have also been presented. This information is intended to serve as a valuable resource for researchers and professionals working with this fundamental organophosphorus compound, facilitating its synthesis, characterization, and application in further research and development.
